1-Methyl-3-(trifluoromethyl)pyrrolidin-3-ol
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Overview
Description
1-Methyl-3-(trifluoromethyl)pyrrolidin-3-ol is a chemical compound characterized by a pyrrolidine ring substituted with a methyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-3-(trifluoromethyl)pyrrolidin-3-ol can be synthesized through various synthetic routes. One common method involves the reaction of 1,4-dichloro-2-butanol with monomethylamine in an aqueous solution, followed by purification steps to obtain the desired product . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives, through lithiation and subsequent trapping with electrophiles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as Br-Li exchange, followed by reaction with appropriate electrophiles to introduce the trifluoromethyl group .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(trifluoromethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrrolidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-Methyl-3-(trifluoromethyl)pyrrolidin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-3-(trifluoromethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: A similar compound with a pyrazole ring instead of a pyrrolidine ring.
Pyrrolidin-2-one: Another pyrrolidine derivative with different functional groups.
Uniqueness
1-Methyl-3-(trifluoromethyl)pyrrolidin-3-ol is unique due to the presence of both a methyl group and a trifluoromethyl group on the pyrrolidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H10F3NO |
---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
1-methyl-3-(trifluoromethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C6H10F3NO/c1-10-3-2-5(11,4-10)6(7,8)9/h11H,2-4H2,1H3 |
InChI Key |
DWXYMNWUJUTGNY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)(C(F)(F)F)O |
Origin of Product |
United States |
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